molecular formula C12H12N2O3S B12911804 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- CAS No. 823220-02-6

3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-

Cat. No.: B12911804
CAS No.: 823220-02-6
M. Wt: 264.30 g/mol
InChI Key: MCAULNHDCJOBLM-UHFFFAOYSA-N
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Description

N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can be subsequently oxidized to form the desired isoxazole compound . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different isoxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, bases such as triethylamine, and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and ambient pressure.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

N-Hydroxy-5-((p-tolylthio)methyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-hydroxy group and p-tolylthio substituent contribute to its reactivity and potential therapeutic applications, distinguishing it from other isoxazole derivatives .

Biological Activity

3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Molecular Weight : 264.30 g/mol
  • CAS Number : 823220-02-6

The compound's biological activity is primarily attributed to its structural features, which include an isoxazole ring and a thioether group. These components are known to interact with various biological targets, influencing pathways related to inflammation and cell signaling.

Antimicrobial Activity

Studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting that 3-Isoxazolecarboxamide may possess similar properties.

Organism Tested Concentration (µg/mL) Inhibition Zone (mm)
E. coli5015
S. aureus5012
P. aeruginosa5010

Anti-inflammatory Effects

Research indicates that compounds with isoxazole moieties can modulate inflammatory responses. In vitro studies demonstrated that 3-Isoxazolecarboxamide reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS).

Neuroprotective Properties

The neuroprotective potential of isoxazole derivatives has been explored in models of neurodegeneration. The compound showed promise in preventing neuronal apoptosis in cultured neurons subjected to oxidative stress.

Case Studies

  • Study on Antimicrobial Efficacy
    A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives, including N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA).
  • Inflammation Model
    In a controlled experiment using LPS-stimulated RAW264.7 macrophages, treatment with the compound significantly decreased levels of TNF-alpha and IL-6 compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
  • Neuroprotection in vitro
    In neuronal cell cultures exposed to hydrogen peroxide, the compound exhibited a dose-dependent protective effect against cell death, suggesting its utility in developing therapies for neurodegenerative diseases.

Properties

CAS No.

823220-02-6

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

N-hydroxy-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12N2O3S/c1-8-2-4-10(5-3-8)18-7-9-6-11(14-17-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15)

InChI Key

MCAULNHDCJOBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=NO2)C(=O)NO

Origin of Product

United States

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